Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Key Structural Features:
- Molecular Formula : C₂₁H₂₆ClNO₄
- Molecular Weight : 391.9 g/mol (calculated from isotopic composition)
- Stereochemistry : The compound lacks chiral centers but exhibits axial chirality due to restricted rotation of the 4-chlorophenyl group relative to the dihydropyridine ring.
Synonyms :
| Common Name | Source |
|---|---|
| 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-di(isopropoxycarbonyl)-1,4-dihydropyridine | |
| 3,5-Diisopropyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
The systematic characterization is further supported by ¹³C NMR data :
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-3/C-5 carbonyl | 167.2 | Ester carbonyl |
| C-4 aromatic | 144.5 | Chlorophenyl attachment |
| C-2/C-6 methyl | 20.1 | Methyl groups |
Molecular Geometry Optimization Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level were employed to optimize the molecular geometry. The dihydropyridine ring adopts a flattened boat conformation , with the 4-chlorophenyl group oriented perpendicular to the ring plane (dihedral angle = 87.6°).
Optimized Geometric Parameters:
| Parameter | Calculated Value | Experimental (X-ray) |
|---|---|---|
| N1-C2 bond length | 1.356 Å | 1.342 Å |
| C3-C4 bond length | 1.418 Å | 1.401 Å |
| C4-Cl bond length | 1.742 Å | 1.736 Å |
The computational model predicts intramolecular hydrogen bonding between the N-H proton and adjacent ester carbonyl oxygen (N-H⋯O=C, distance = 2.11 Å), consistent with observed NMR chemical shifts (δ_NH = 8.42 ppm).
Comparative Analysis of Tautomeric Forms in Solution vs. Solid State
The compound exhibits distinct tautomeric behavior across phases:
Solid State (X-ray Crystallography):
- Predominantly exists as the 1,4-dihydropyridine tautomer
- N-H group participates in intermolecular hydrogen bonding (N-H⋯O=C, 2.09 Å)
- Dihedral angle between aromatic rings: 87.60°
Solution Phase (NMR in CDCl₃):
- Dynamic equilibrium between 1,4-dihydropyridine and pyridinium ion forms
- ¹H NMR Evidence :
- NH proton at δ 8.42 ppm (broad, integrates to 1H)
- Absence of pyridinium protons indicates <5% ionic form
- Variable Temperature Studies :
Temperature (°C) NH Chemical Shift (ppm) Tautomer Ratio 25 8.42 95:5 (1,4-DHP:Pyridinium) 60 8.39 92:8
The electron-withdrawing 4-chlorophenyl group stabilizes the 1,4-dihydropyridine tautomer by decreasing electron density at N1, as evidenced by ¹⁵N NMR (δ = -278.5 ppm).
Properties
Molecular Formula |
C21H26ClNO4 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26ClNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-7-9-16(22)10-8-15/h7-12,19,23H,1-6H3 |
InChI Key |
NUEVFLWLOZINOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcohol solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its potential use as a calcium channel blocker in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by interacting with calcium channels. It binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This inhibition leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected 1,4-DHP Derivatives
<sup>*</sup>Estimated using fragment-based methods.
<sup>†</sup>Predicted higher lipophilicity due to isopropyl esters vs. ethyl.
Key Observations :
- Ester Group Impact: Larger ester groups (isopropyl, pyridylmethyl) increase lipophilicity (LogP) and metabolic stability compared to ethyl or methyl esters . For example, replacing ethyl with isopropyl esters (target compound vs.
- Substituent Effects: The 4-chlorophenyl group (target compound, FI) improves membrane permeability over polar substituents like 4-aminophenyl . Biphenyl derivatives (e.g., ) exhibit higher LogP (~4.1) due to extended aromaticity.
- Conformational Stability : Crystallographic data for diethyl 4-(biphenyl-4-yl) derivatives confirm the dihydropyridine ring’s boat conformation, critical for calcium channel binding .
Key Observations :
- Calcium Channel Modulation : The target compound’s 4-chlorophenyl and isopropyl ester groups align with structural requirements for L-type calcium channel blockade, as seen in Felodipine analogs .
- Multidrug Resistance Reversal : NK-250’s bulky pyridylmethyl esters enhance interaction with P-glycoprotein, a trait absent in smaller esters like ethyl or methyl .
- Diverse Applications : Sulfonamide-dihydropyridine hybrids (e.g., ) demonstrate multitargeted activity (cholinesterase inhibition, antioxidant effects), highlighting the scaffold’s versatility .
Biological Activity
Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine (DHP) family of compounds, which are known for their diverse biological activities, particularly in modulating calcium channels. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C25H28ClNO5
Molecular Weight : 458.17288 g/mol
SMILES Notation : CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC(C)C
InChIKey : RAMATKGIIGKGKI-UHFFFAOYSA-N
Dihydropyridines primarily act as calcium channel blockers. They bind to L-type voltage-gated calcium channels (VGCCs), inhibiting calcium influx into cells. This action is crucial for various physiological processes, including muscle contraction and neurotransmitter release. The presence of the chlorophenyl group in this compound may enhance its binding affinity and selectivity towards specific calcium channel subtypes.
Biological Activity Overview
- Calcium Channel Modulation
-
Antihypertensive Effects
- Many DHP derivatives have been studied for their antihypertensive properties due to their ability to relax vascular smooth muscle through calcium channel blockade. This compound may similarly contribute to lowering blood pressure by reducing peripheral vascular resistance.
- Neuroprotective Effects
Table 1: Summary of Biological Activities
Detailed Research Findings
- Calcium Channel Binding Affinity : Research indicates that structural modifications in DHPs can significantly alter their binding affinity to calcium channels. The introduction of the chlorophenyl group may enhance interaction with specific receptor sites .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on DHPs, revealing that variations in substituents can lead to significant differences in pharmacological activity. For example, the presence of electron-withdrawing groups like chlorine can improve potency against certain targets .
Q & A
Q. What established synthetic methodologies are applicable for Dipropan-2-yl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?
The compound is synthesized via the Hantzsch reaction, a multi-component condensation involving substituted aldehydes, β-ketoesters, and ammonium acetate. For example, analogous dihydropyridines are synthesized by refluxing 4-chlorobenzaldehyde (10 mmol), β-ketoesters (20 mmol), and ammonium acetate (10 mmol) in ethanol for ~1–3 hours . Key steps include:
- Reagent ratios : Aldehyde:β-ketoester:ammonium acetate = 1:2:1.
- Solvent : Ethanol or methanol for optimal solubility.
- Purification : Recrystallization from ethyl acetate/hexane or flash chromatography .
Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?
- NMR/IR : Confirm functional groups (e.g., ester carbonyl peaks at ~1680 cm⁻¹ in IR) and dihydropyridine ring protons (δ 4.8–5.2 ppm in ¹H NMR) .
- X-ray crystallography : Resolves molecular geometry and substituent orientation. For example, dihydropyridine rings in analogs adopt flattened boat conformations with dihedral angles >80° between aryl and pyridine planes .
- Mass spectrometry : Validates molecular weight (457.9 g/mol) and fragmentation patterns .
Q. What pharmacological activities are hypothesized based on structural analogs?
Dihydropyridines with 4-chlorophenyl and ester groups exhibit calcium channel blocking, anti-hypertensive, and anti-tumor activities. For instance, nifedipine analogs show vasodilation via voltage-gated calcium channel modulation . Activity depends on substituent electronegativity and steric bulk at the 4-position .
Advanced Research Questions
Q. How are conformational dynamics analyzed using crystallographic data?
Cremer-Pople puckering parameters quantify dihydropyridine ring distortions. For example, in dimethyl 4-(4-ethoxyphenyl) analogs:
- Puckering amplitude (Q) : 0.2688 Å.
- Polar angles (Θ, φ) : 73.7° and 183.6°, indicating a flattened boat conformation .
- Validation : SHELXL refines displacement parameters and resolves hydrogen bonding (e.g., N–H⋯O interactions forming R²²(8) motifs) .
Q. How are computational methods like DFT and molecular docking applied to study interactions?
- DFT : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For diethyl 4-(4-bromophenyl) analogs, electron-withdrawing substituents lower LUMO energies, enhancing electrophilic interactions .
- Docking : Simulates binding to biological targets (e.g., calcium channels). Dihydropyridines with bulky 4-substituents show higher binding affinity due to hydrophobic pocket complementarity .
Q. How to address crystallographic data discrepancies, such as disordered solvent regions?
- SQUEEZE routine in PLATON : Removes electron density from disordered solvents (e.g., voids of 178 ų in diethyl 4-(2-methoxyphenyl) derivatives) .
- Validation : Check R-factor convergence (<0.05) and residual density peaks (<1 eÅ⁻³) after refinement .
Q. How do substituent variations impact biological activity compared to analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
